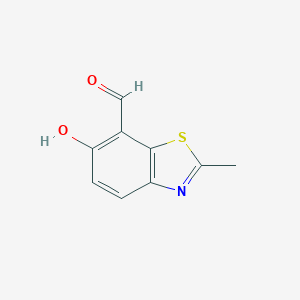
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde (HBC) is a heterocyclic compound with a benzothiazole core structure. It is widely used in the field of organic synthesis due to its unique chemical properties. HBC has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and environmental science.
作用机制
The mechanism of action of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is not fully understood. However, it has been reported that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been reported to inhibit the activity of enzymes involved in various metabolic pathways.
生化和生理效应
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of enzymes involved in various metabolic pathways. In vivo studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can reduce the growth of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has several advantages for use in lab experiments. It is readily available and can be synthesized through various methods. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can also exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
未来方向
There are several future directions for the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde. One potential direction is the development of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials for use in optoelectronic devices. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials have been reported to exhibit excellent optical and electrical properties, making them promising candidates for use in devices such as solar cells and light-emitting diodes. Another potential direction is the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde as a potential therapeutic agent for the treatment of neurodegenerative diseases. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a promising candidate for further study in this area. Additionally, the development of new synthesis methods for 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde could lead to the discovery of novel derivatives with improved properties for use in various applications.
科学研究应用
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been extensively studied for its potential application in various fields. In medicinal chemistry, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit antitumor, antibacterial, and antifungal activities. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been used as a building block for the synthesis of various organic materials, including dyes, fluorescent probes, and liquid crystals. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential application in environmental science as a fluorescent probe for the detection of heavy metals.
属性
CAS 编号 |
190270-90-7 |
|---|---|
产品名称 |
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
分子式 |
C9H7NO2S |
分子量 |
193.22 g/mol |
IUPAC 名称 |
6-hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-2-3-8(12)6(4-11)9(7)13-5/h2-4,12H,1H3 |
InChI 键 |
XVKDPBIMGQTQGU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)C=O |
规范 SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)C=O |
同义词 |
7-Benzothiazolecarboxaldehyde,6-hydroxy-2-methyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

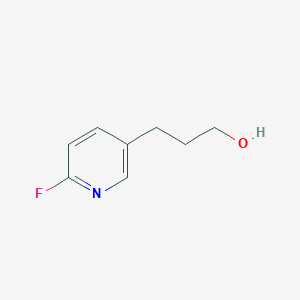
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
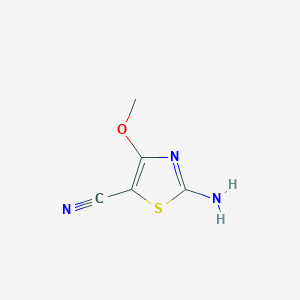


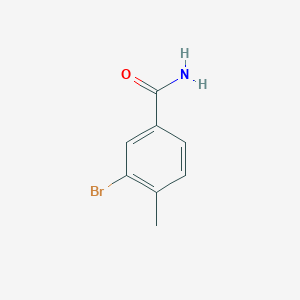
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
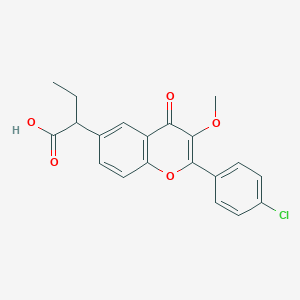
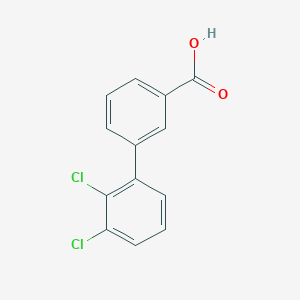
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
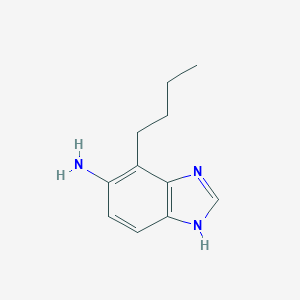
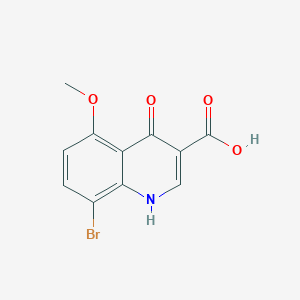
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)